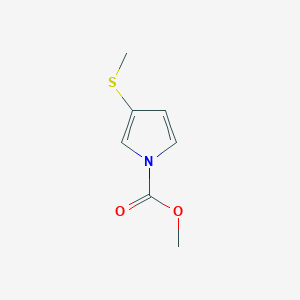
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate, also known as MMTP, is a key compound used in the synthesis of various bioactive molecules. It is a sulfur-containing heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MMTP exhibits a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases.
作用機序
The mechanism of action of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has also been shown to interact with certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of immune function.
生化学的および生理学的効果
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators, such as prostaglandins and cytokines.
実験室実験の利点と制限
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate is also stable under a wide range of conditions, making it suitable for use in various assays. However, Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has some limitations for use in lab experiments. It is a relatively complex molecule, which can make it difficult to modify for use in different assays. In addition, Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate. One area of research is the development of new synthetic methods for Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate and its derivatives. This could lead to the discovery of new bioactive molecules with improved properties. Another area of research is the investigation of the mechanism of action of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate. This could lead to a better understanding of how Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate exerts its biological effects and could inform the development of new therapies. Finally, there is a need for further research on the potential therapeutic applications of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate. This could lead to the development of new treatments for various diseases.
合成法
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate can be synthesized through a variety of methods, including the reaction of 2-acetyl-1,3-thiazole with methyl mercaptan and ethyl chloroformate. Other methods involve the reaction of 2-acetyl-1,3-thiazole with methanesulfonyl chloride, followed by the reaction with sodium methoxide. The synthesis of Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory activities. Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate has been investigated for its potential use in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
特性
CAS番号 |
121513-58-4 |
|---|---|
製品名 |
Methyl 3-(methylthio)-1H-pyrrole-1-carboxylate |
分子式 |
C7H9NO2S |
分子量 |
171.22 g/mol |
IUPAC名 |
methyl 3-methylsulfanylpyrrole-1-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)8-4-3-6(5-8)11-2/h3-5H,1-2H3 |
InChIキー |
CLPKHINGVSYPQI-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=CC(=C1)SC |
正規SMILES |
COC(=O)N1C=CC(=C1)SC |
同義語 |
1H-Pyrrole-1-carboxylic acid, 3-(methylthio)-, methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



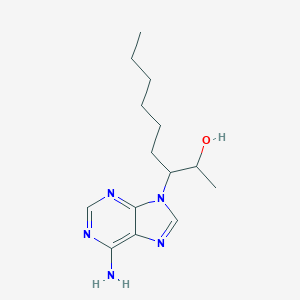
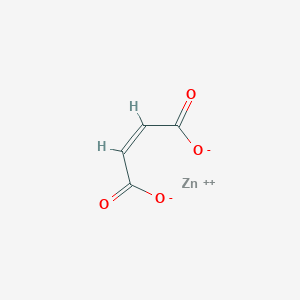
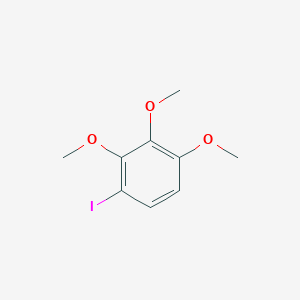
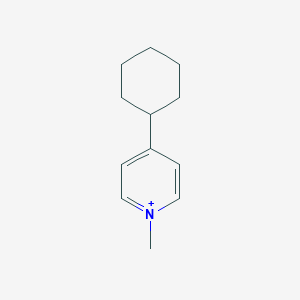
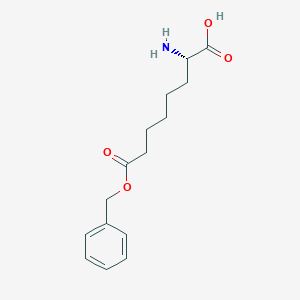
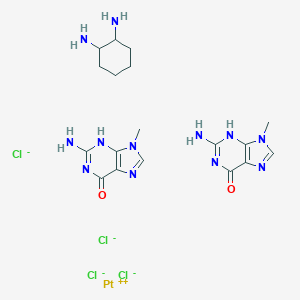
![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)
![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)
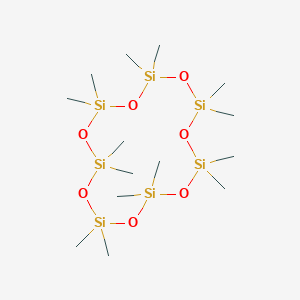
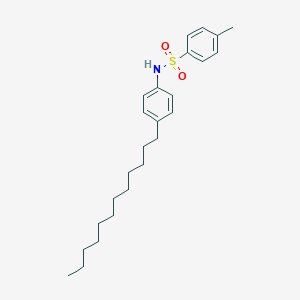
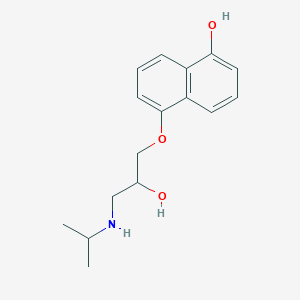
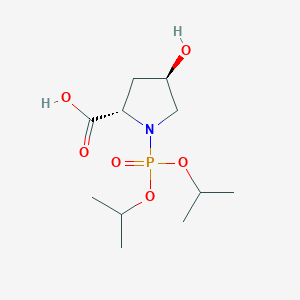
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)
